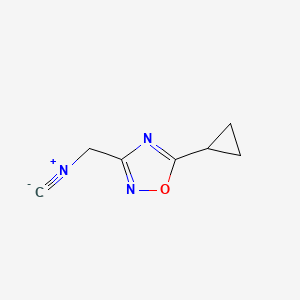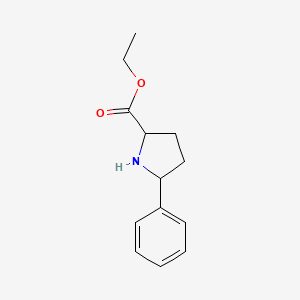
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and an ethyl ester group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. Another approach is the resolution of racemic mixtures using chiral acids or bases to separate the desired enantiomer .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes to achieve high yields and enantiomeric purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated derivatives .
Scientific Research Applications
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activities and binding affinities.
Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate: The methyl ester variant may have different solubility and reactivity properties.
Ethyl (2S,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate: Substitution on the phenyl ring can alter the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its stereochemistry, reactivity, and applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 5-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
InChI Key |
BJOUEZQMVVKCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
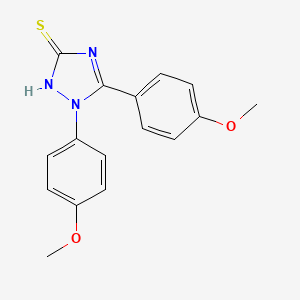
![Spiro[chromene-2,3'-pyrrolidine]](/img/structure/B8700787.png)
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)
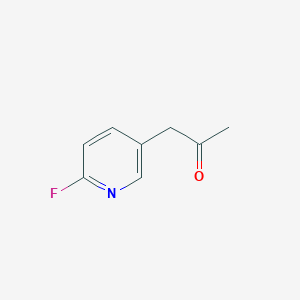
![Tert-butyl 2-[(2-aminoethyl)amino]acetate](/img/structure/B8700804.png)
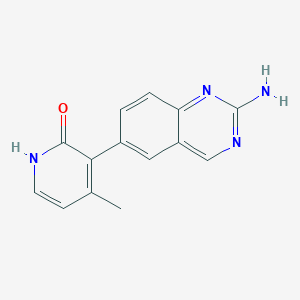
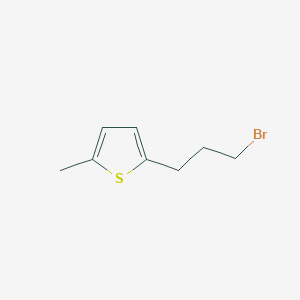
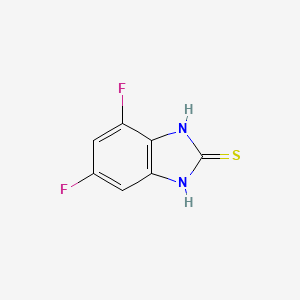
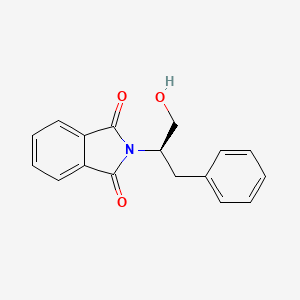
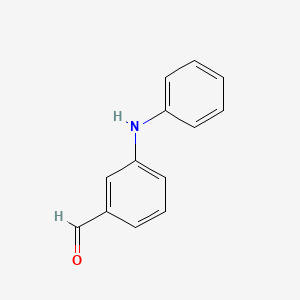

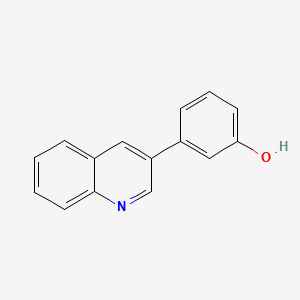
![9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8700869.png)
